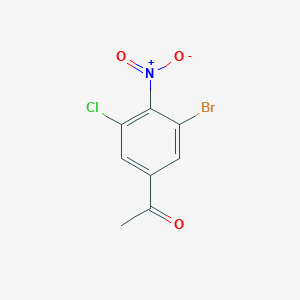
1-(3-Bromo-5-chloro-4-nitrophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-5-chloro-4-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C8H6BrClNO3 It is a derivative of acetophenone, characterized by the presence of bromine, chlorine, and nitro groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-chloro-4-nitrophenyl)ethan-1-one typically involves the bromination, chlorination, and nitration of acetophenone derivatives. One common method includes:
Bromination: Acetophenone is treated with bromine in the presence of a catalyst to introduce the bromine atom.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent.
Nitration: Finally, the chlorinated product undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-5-chloro-4-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and nitro groups can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products with different functional groups replacing the bromine, chlorine, or nitro groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
1-(3-Bromo-5-chloro-4-nitrophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-chloro-4-nitrophenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups like nitro and halogens can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
- 1-(3-Bromo-5-nitrophenyl)ethan-1-one
- 1-(3-Chloro-5-nitrophenyl)ethan-1-one
- 1-(3-Bromo-4-nitrophenyl)ethan-1-one
Comparison: 1-(3-Bromo-5-chloro-4-nitrophenyl)ethan-1-one is unique due to the simultaneous presence of bromine, chlorine, and nitro groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The combination of these substituents can lead to distinct electronic and steric effects, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C8H5BrClNO3 |
|---|---|
Molecular Weight |
278.49 g/mol |
IUPAC Name |
1-(3-bromo-5-chloro-4-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5BrClNO3/c1-4(12)5-2-6(9)8(11(13)14)7(10)3-5/h2-3H,1H3 |
InChI Key |
BDRCCDLPPMZZOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)Br)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid](/img/structure/B12816342.png)


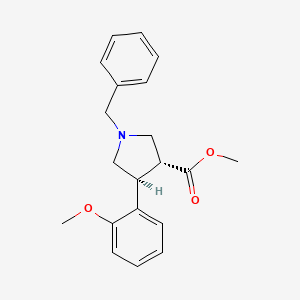
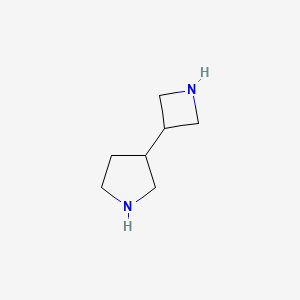
![2-amino-1-ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12816386.png)
![(4'(Tert-butyl)-[1,1'-biphenyl]-3-yl)boronicacid](/img/structure/B12816401.png)
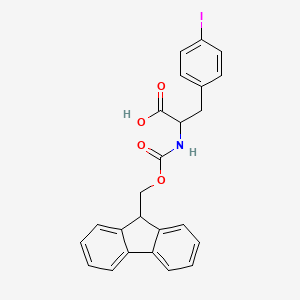
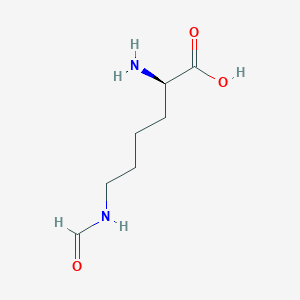
![tert-Butyl (R)-5-(((R)-tert-butylsulfinyl)amino)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12816420.png)

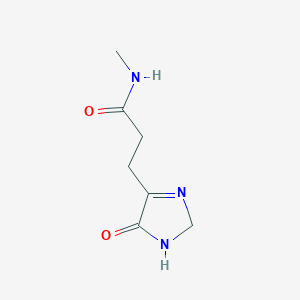
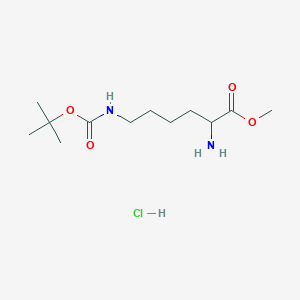
![N-Hydroxy-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B12816437.png)
